molecular formula C15H8Cl2N2OS B2649877 2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile CAS No. 338786-17-7

2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile

Cat. No.: B2649877
CAS No.: 338786-17-7
M. Wt: 335.2
InChI Key: UPMJEOCDPZARRA-UHFFFAOYSA-N
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Description

2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile is a complex organic compound that features a thiazole ring, a furan ring, and a dichlorophenyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control over reaction conditions, such as temperature and residence time, which are crucial for optimizing the synthesis of complex organic molecules .

Chemical Reactions Analysis

Types of Reactions

2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile is unique due to its combination of a thiazole ring, a furan ring, and a dichlorophenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2OS/c16-9-1-2-10(11(17)7-9)13-3-4-14(20-13)12-8-21-15(19-12)5-6-18/h1-4,7-8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMJEOCDPZARRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C3=CSC(=N3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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